3-(3-Bromophenoxy)piperidine
Overview
Description
“3-(3-Bromophenoxy)piperidine” is a chemical compound with the molecular formula C11H14BrNO . It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-(3-Bromophenoxy)piperidine” can be represented by the InChI code1S/C11H14BrNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2
. The molecular weight is 256.14 g/mol . Physical And Chemical Properties Analysis
“3-(3-Bromophenoxy)piperidine” is a solid at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Piperidine, a related compound to 3-(3-Bromophenoxy)piperidine, has been used in reactions with nitro-aromatic compounds to afford nitro-piperidinobenzene derivatives in quantitative yield. This reaction demonstrates the utility of piperidine in nucleophilic aromatic substitution reactions, which are pivotal in the synthesis of various aromatic compounds. The mechanism of these reactions involves an addition-elimination process with the rapid expulsion of the nitro group from the intermediate, offering insights into the reactivity of nitro-aromatic compounds with nucleophiles like piperidine (Pietra & Vitali, 1972).
Piperazine Derivatives in Therapeutic Drug Design
Piperazine and its derivatives are significant in the design of drugs due to their presence in a wide range of therapeutic agents. These compounds are involved in the development of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The modification of the substitution pattern on the piperazine nucleus facilitates noticeable differences in the medicinal potential of the resultant molecules. This versatility highlights the importance of piperazine derivatives in drug discovery and design (Rathi et al., 2016).
Pharmacology of Piperidine Alkaloids
Piperidine alkaloids, derived from plants such as Pinus and related genera, have garnered interest due to their medicinal importance. These compounds have been explored for their therapeutic applications, demonstrating the broad potential of the piperidine scaffold in drug research. The structural versatility of piperidine allows for the synthesis of molecules with diverse therapeutic profiles, thereby facilitating the development of new pharmacophores for treating various diseases (Singh et al., 2021).
properties
IUPAC Name |
3-(3-bromophenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKKEMYCKKEASI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663026 | |
Record name | 3-(3-Bromophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenoxy)piperidine | |
CAS RN |
946681-09-0 | |
Record name | 3-(3-Bromophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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